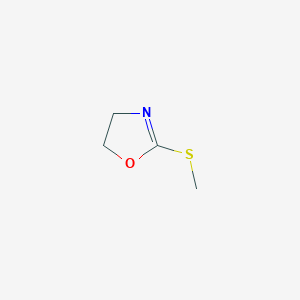
3,3'-Methylenedithiobis(2-aminopropanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Djenkolic acid is a sulfur-containing non-protein amino acid naturally found in the djenkol beans of the Southeast Asian plant Archidendron jiringa . Its chemical structure is similar to cystine but contains a methylene (single carbon) unit in between the two sulfur atoms . Djenkolic acid is known for its poor solubility under acidic conditions, which can lead to the formation of crystals that cause mechanical irritation in the renal tubules and urinary tract .
Preparation Methods
Djenkolic acid was first isolated by Van Veen and Hyman in 1933 from the urine of natives of Java who had consumed djenkol beans . They isolated the djenkolic acid crystals by treating the djenkol beans with barium hydroxide at 30°C for a prolonged period . Du Vigneaud and Patterson later synthesized djenkolic acid by condensing methylene chloride with two moles of L-cysteine in liquid ammonia .
Chemical Reactions Analysis
Djenkolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include barium hydroxide for isolation and methylene chloride for synthesis . The major products formed from these reactions are typically derivatives of djenkolic acid, such as its selenium and tellurium analogs .
Scientific Research Applications
Djenkolic acid has several scientific research applications. In chemistry, it is used for structural modeling studies, particularly in comparing its derivatives containing selenium and tellurium . In biology and medicine, djenkolic acid is studied for its toxicological effects, especially its role in causing djenkolism, a condition characterized by severe abdominal pain and urinary tract issues .
Mechanism of Action
The mechanism of action of djenkolic acid involves its poor solubility under acidic conditions, leading to the formation of needle-like crystals that cause mechanical irritation in the renal tubules and urinary tract . These crystals can result in symptoms such as abdominal discomfort, loin pains, severe colic, nausea, vomiting, dysuria, gross hematuria, and oliguria . The molecular targets and pathways involved include the renal tubules and urinary tract, where the crystals exert their effects .
Comparison with Similar Compounds
Djenkolic acid is similar to cystine in its chemical structure but contains a methylene unit between the two sulfur atoms . Other similar compounds include methionine, selenomethionine, and telluromethionine, which have sulfur, selenium, and tellurium atoms, respectively, in their structures . Djenkolic acid’s uniqueness lies in its specific structural arrangement and its natural occurrence in djenkol beans .
Properties
CAS No. |
28052-93-9 |
|---|---|
Molecular Formula |
C7H14N2O4S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
InChI Key |
JMQMNWIBUCGUDO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)SCSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate](/img/structure/B13397065.png)

![17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B13397074.png)


![4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B13397089.png)
![2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13397091.png)


![2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride](/img/structure/B13397098.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine](/img/structure/B13397104.png)
